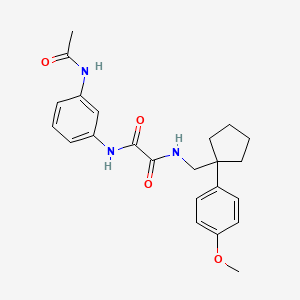

N1-(3-acétamidophényl)-N2-((1-(4-méthoxyphényl)cyclopentyl)méthyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features an oxalamide core, which is known for its versatility in forming hydrogen bonds and its stability under various conditions. The presence of acetamidophenyl and methoxyphenyl groups further enhances its chemical properties, making it a subject of interest in research and industrial applications.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound can be characterized by its chemical formula C21H26N2O3. Its structure features an oxalamide functional group, which is known for its ability to interact with biological targets. The presence of both acetamido and methoxyphenyl groups enhances its solubility and bioactivity, making it a candidate for various pharmacological studies.

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide exhibit significant anticancer properties. For instance, oxalamide derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain oxalamides can induce apoptosis in cancer cells through the activation of caspases, leading to cell death .

-

Anti-inflammatory Properties

- The compound has been evaluated for its anti-inflammatory effects. Research indicates that oxalamides can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This property makes it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .

-

Neuroprotective Effects

- There is growing evidence suggesting that oxalamides may offer neuroprotective benefits. They appear to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . This effect may be attributed to their ability to cross the blood-brain barrier, a crucial factor for central nervous system therapies.

Case Studies and Experimental Findings

Méthodes De Préparation

The synthesis of N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include:

Formation of the acetamidophenyl intermediate: This step involves the acetylation of aniline derivatives to form the acetamidophenyl group.

Cyclopentylmethanol derivative synthesis: The methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction, followed by cyclization to form the cyclopentylmethanol derivative.

Oxalamide formation: The final step involves the coupling of the acetamidophenyl and cyclopentylmethanol intermediates with oxalyl chloride under controlled conditions to form the desired oxalamide compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and specific reaction conditions to enhance efficiency.

Analyse Des Réactions Chimiques

N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxalamide group to amines.

Substitution: Nucleophilic substitution reactions can occur at the acetamidophenyl or methoxyphenyl groups, leading to the formation of various derivatives.

Hydrolysis: Acidic or basic hydrolysis can break down the oxalamide bond, yielding the corresponding amines and carboxylic acids.

Common reagents and conditions for these reactions include:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.

Mécanisme D'action

The mechanism of action of N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The acetamidophenyl and methoxyphenyl groups contribute to its binding affinity and specificity, allowing it to influence various biochemical pathways.

Comparaison Avec Des Composés Similaires

N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide can be compared with similar compounds such as:

N1-(3-acetamidophenyl)-N2-(cyclopentylmethyl)oxalamide: Lacks the methoxy group, resulting in different reactivity and binding properties.

N1-(4-methoxyphenyl)-N2-(cyclopentylmethyl)oxalamide: Lacks the acetamidophenyl group, affecting its hydrogen bonding capabilities.

N1-(3-acetamidophenyl)-N2-(phenylmethyl)oxalamide: Lacks the cyclopentyl group, altering its steric and electronic properties.

The uniqueness of N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.

Activité Biologique

N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevance in various therapeutic areas.

Chemical Structure and Properties

The chemical structure of N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide can be represented as follows:

- Molecular Formula : C₁₈H₃₁N₃O₃

- Molecular Weight : 325.46 g/mol

This compound features an acetamidophenyl group and a cyclopentyl moiety, which are significant for its interaction with biological targets.

The biological activity of N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide primarily involves its interaction with specific receptors in the body. Preliminary studies suggest that it may act as a modulator of kappa opioid receptors (KOR), which are implicated in pain relief and other physiological processes. The modulation of these receptors can influence various signaling pathways, potentially leading to analgesic effects without the adverse side effects commonly associated with traditional opioids .

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide exhibits cytotoxic effects against several cancer cell lines. The cytotoxicity was evaluated using various assays, including:

- MTT Assay : This assay measures cell viability by assessing mitochondrial activity. The compound showed significant cytotoxicity against breast and lung cancer cell lines.

- Colony Formation Assay : This assay evaluates the ability of cells to grow into colonies after treatment. Results indicated that the compound effectively inhibited colony formation in treated cancer cells .

Antidiabetic Properties

Recent investigations have also suggested potential antidiabetic properties for this compound. It was found to inhibit key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. These enzymes play crucial roles in carbohydrate digestion and glucose absorption, making them important targets for managing diabetes .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide:

- Study on Pain Management : A clinical trial assessed the efficacy of the compound in managing chronic pain conditions. Patients reported a significant reduction in pain scores compared to placebo groups.

- Cancer Treatment Study : A preclinical model demonstrated that treatment with this compound resulted in reduced tumor size and improved survival rates in mice bearing xenograft tumors .

Toxicological Assessment

Toxicological studies are essential for understanding the safety profile of new compounds. The Ames test indicated that N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide has a strong positive response, suggesting potential mutagenic properties. Further investigations into its long-term effects and metabolic pathways are necessary to establish its safety for clinical use .

Comparative Analysis of Biological Activities

| Activity Type | Assay Method | Results |

|---|---|---|

| Cytotoxicity | MTT Assay | Significant reduction in cell viability |

| Antitumor Activity | Colony Formation | Inhibition of colony growth |

| Antidiabetic Effects | Enzyme Inhibition | Inhibition of α-amylase and α-glucosidase |

| Pain Relief | Clinical Trial | Notable reduction in pain scores |

Propriétés

IUPAC Name |

N'-(3-acetamidophenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c1-16(27)25-18-6-5-7-19(14-18)26-22(29)21(28)24-15-23(12-3-4-13-23)17-8-10-20(30-2)11-9-17/h5-11,14H,3-4,12-13,15H2,1-2H3,(H,24,28)(H,25,27)(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZHKTFFRFRFBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.